molecular formula C12H19N3O2 B2400770 2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 951998-27-9

2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B2400770
CAS No.: 951998-27-9
M. Wt: 237.303
InChI Key: PDVSXECVCLIKIX-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone is an organic compound that features a furan ring, a piperazine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of furan-2-carbaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The furan ring and piperazine moiety are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

  • 2-((Furan-2-ylmethyl)amino)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-((Furan-2-ylmethyl)amino)-1-(4-phenylpiperazin-1-yl)ethanone

Comparison: Compared to its analogs, 2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a compound of particular interest in research and development.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-14-4-6-15(7-5-14)12(16)10-13-9-11-3-2-8-17-11/h2-3,8,13H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVSXECVCLIKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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